Pentaerythritol Distearate
Overview
Description
Pentaerythritol Distearate is an organic compound with the molecular formula C41H80O6. It is a diester derived from pentaerythritol and stearic acid. This compound is commonly used in the cosmetics industry as an emulsifying agent and thickener in various skin care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol Distearate is synthesized through the esterification of pentaerythritol with stearic acid. The reaction typically involves heating pentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where pentaerythritol and stearic acid are fed into a reactor along with a catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol Distearate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of ester bonds between pentaerythritol and stearic acid, while hydrolysis involves the breaking of these ester bonds in the presence of water and an acid or base catalyst .
Common Reagents and Conditions
Esterification: Stearic acid, sulfuric acid (catalyst), heat.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst), heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Pentaerythritol and stearic acid.
Scientific Research Applications
Pentaerythritol Distearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emulsifying agent and thickener in skin care products.
Polymer Chemistry: Acts as a building block for the synthesis of polyesters and polyurethanes.
Lubricants: Used in the formulation of high-performance lubricants due to its stability and lubricating properties.
Coatings: Employed in the production of coatings and adhesives.
Mechanism of Action
Pentaerythritol Distearate exerts its effects primarily through its ability to form stable emulsions. The compound’s molecular structure allows it to interact with both hydrophilic and hydrophobic substances, thus stabilizing mixtures of oil and water. This property is particularly useful in cosmetics, where it helps to maintain the consistency and texture of skin care products .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol Tetranitrate: An explosive compound used in military applications.
Pentaerythritol Tetraesters: Used in cosmetics and as plasticizers.
Uniqueness
Pentaerythritol Distearate is unique due to its dual functionality as an emulsifying agent and thickener. Unlike Pentaerythritol Tetranitrate, which is primarily used for its explosive properties, this compound is valued for its stability and versatility in various industrial applications .
Properties
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-38H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEJJKIPRNUIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047175 | |
Record name | Pentaerythritol Distearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13081-97-5 | |
Record name | Pentaerythrityl distearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13081-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythritol Distearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697WOT8HNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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